Cas no 905684-16-4 (4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide)

4-Bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a specialized benzamide derivative featuring a sulfamoyl linker and a benzothiazole moiety. Its structural design incorporates methoxyethyl groups, enhancing solubility and bioavailability, while the chloro-methyl-substituted benzothiazole contributes to selective binding interactions. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a precursor for biologically active molecules. The sulfamoyl group provides versatility for further functionalization, making it valuable in synthetic applications. Its well-defined molecular architecture ensures consistent reactivity, facilitating its use in targeted derivatization studies. Suitable for controlled experimental settings, it requires handling under standard laboratory safety protocols.
4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide structure
905684-16-4 structure
Product Name:4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS No:905684-16-4
MF:C21H24ClN3O5S2
MW:498.015361785889
CID:6295250
PubChem ID:5072904
Update Time:2025-10-21

4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
    • 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
    • F0600-0707
    • 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide
    • AKOS024586144
    • 905684-16-4
    • Inchi: 1S/C21H24ClN3O5S2/c1-14-12-16(22)13-18-19(14)23-21(31-18)24-20(26)15-4-6-17(7-5-15)32(27,28)25(8-10-29-2)9-11-30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,26)
    • InChI Key: ZDHVUPVUFSMWMV-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C2=C(C=1)SC(=N2)NC(C1C=CC(=CC=1)S(N(CCOC)CCOC)(=O)=O)=O

Computed Properties

  • Exact Mass: 497.0845909g/mol
  • Monoisotopic Mass: 497.0845909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 707
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 134Ų

4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Pricemore >>

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4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide Related Literature

Additional information on 4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

4-Bis(2-Methoxyethyl)Sulfamoyl-N-(6-Chloro-4-Methyl-1,3-Benzothiazol-2-Yl)Benzamide: A Comprehensive Overview

The compound with CAS No. 905684-16-4, commonly referred to as 4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a sulfamoyl group with a benzothiazole moiety, making it a subject of interest in both academic and industrial research.

The benzothiazole core of this molecule is a well-known heterocyclic structure that has been extensively studied for its versatile reactivity and stability. The presence of the sulfamoyl group further enhances the compound's functionality, particularly in terms of its ability to participate in hydrogen bonding and other non-covalent interactions. Recent studies have highlighted the potential of such compounds in drug design, where their ability to modulate protein-protein interactions has shown promise in treating various diseases.

One of the most intriguing aspects of 4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is its sulfonamide functionality. This group is known for its stability and ability to act as a bioisostere for carboxylic acids, making it a valuable component in medicinal chemistry. The methoxyethyl substituents on the sulfonamide group further increase the compound's lipophilicity, which can improve its bioavailability when used as a drug candidate.

The chlorine and methyl substituents on the benzothiazole ring contribute to the compound's electronic properties and steric effects. These substituents can influence the molecule's reactivity in various chemical reactions, as well as its ability to bind to biological targets. Recent research has explored the use of such substituted benzothiazoles in anti-inflammatory and anticancer therapies, where their ability to inhibit specific enzymes or modulate cellular pathways has shown encouraging results.

In terms of synthesis, 4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can be prepared through a series of well-established organic reactions. The key steps typically involve the formation of the benzothiazole ring followed by functionalization with the sulfonamide group. The use of modern synthetic techniques, such as microwave-assisted synthesis or catalytic methods, has significantly improved the efficiency and scalability of this process.

The application of this compound extends beyond pharmaceuticals. Its unique structure makes it a potential candidate for use in materials science, particularly in the development of advanced polymers or coatings. The sulfonamide group can act as a cross-linking agent, while the benzothiazole moiety can provide additional functionality such as UV resistance or improved mechanical properties.

Recent advancements in computational chemistry have also enabled researchers to better understand the properties of 4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide at the molecular level. By using techniques such as molecular docking and quantum mechanics calculations, scientists can predict how this compound interacts with biological targets or behaves under different environmental conditions.

In conclusion, 4-bis(2-methoxyethyl)sulfamoyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a multifaceted compound with significant potential across various fields. Its unique structure, combined with recent advances in synthetic and computational chemistry, positions it as a valuable tool for future research and development efforts.

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